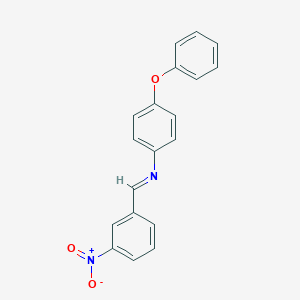

N-(3-nitrobenzylidene)-4-phenoxyaniline

Description

N-(3-Nitrobenzylidene)-4-phenoxyaniline is a Schiff base compound formed by the condensation of 4-phenoxyaniline and 3-nitrobenzaldehyde. Its molecular structure features a nitro group (-NO₂) at the meta position of the benzylidene moiety and a phenoxy (-OPh) substituent on the aniline ring. This compound belongs to a broader class of aromatic Schiff bases, which are characterized by a C=N bond (imine linkage) and have applications in materials science, catalysis, and medicinal chemistry due to their electronic properties and biological activity .

Properties

Molecular Formula |

C19H14N2O3 |

|---|---|

Molecular Weight |

318.3g/mol |

IUPAC Name |

1-(3-nitrophenyl)-N-(4-phenoxyphenyl)methanimine |

InChI |

InChI=1S/C19H14N2O3/c22-21(23)17-6-4-5-15(13-17)14-20-16-9-11-19(12-10-16)24-18-7-2-1-3-8-18/h1-14H |

InChI Key |

STULDEFDOODCSZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Crystal Structure: The molecule adopts a non-planar conformation, with a dihedral angle of ~31.6° between the benzylidene and aniline aromatic rings. The C=N bond length is ~1.28 Å, consistent with typical Schiff base double bonds .

- Intermolecular Interactions : Stabilized by C–H···O hydrogen bonds and π–π stacking (centroid-to-centroid distance: ~3.81 Å), contributing to its solid-state packing .

- Synthesis: Typically synthesized via refluxing 4-phenoxyaniline and 3-nitrobenzaldehyde in toluene using a Dean-Stark apparatus for azeotropic water removal, yielding ~80% product .

Comparison with Structurally Similar Compounds

2.1. N-(4-Nitrobenzylidene)-3,4-dimethylaniline

Structural Differences :

- Substitutions: A para-nitro group on the benzylidene ring and methyl groups (-CH₃) at the 3,4-positions of the aniline ring.

- Optical Properties: UV/Vis Absorption: Maximum one-photon absorption (OPA) at ~400 nm, shorter than N-(3-nitrobenzylidene)-4-phenoxyaniline (inferred λmax > 450 nm due to extended conjugation from the phenoxy group). Nonlinear Optical (NLO) Behavior: First hyperpolarizability (β) calculated at 12.5 × 10⁻³⁰ esu, suggesting moderate NLO activity .

Functional Implications :

- Methyl groups enhance solubility in non-polar solvents but reduce π-conjugation compared to the phenoxy group in the target compound.

2.2. N-(3-Methoxybenzylidene)-4-(phenyldiazenyl)aniline

Structural Differences :

- Methoxy (-OCH₃) substituent at the meta position of the benzylidene ring and an azo (-N=N-) linkage on the aniline ring.

- Electronic Effects: The azo group introduces strong electron-withdrawing character, red-shifting absorption to ~500 nm. Methoxy group provides weaker electron-donating effects compared to nitro or phenoxy groups.

2.3. 4-Nitro-N-(3-nitrophenyl)benzamide

Structural Differences :

- Amide (-CONH-) linkage instead of an imine (C=N) bond.

- Dual nitro groups on both aromatic rings.

- Crystallography :

2.4. N-(4-Phenoxyphenyl)aryl-carboxamide Derivatives

Structural Differences :

- Carboxamide (-CONH-) linkage and variable aryl groups (e.g., thiophene, benzothiophene).

- Synthesis : Prepared via Ullman coupling and amidation reactions, with yields ranging from 24% to 66% .

Pharmacological Potential:

- Demonstrated anticancer activity in vitro, attributed to the phenoxy-aniline scaffold’s ability to intercalate DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.